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Compound of Interest

Compound Name: Ethyl benzofurazan-5-carboxylate

Cat. No.: B1301107 Get Quote

Disclaimer: Comprehensive spectroscopic data (NMR, IR, MS) for Ethyl benzofuran-5-

carboxylate could not be located in publicly available resources. This guide provides a detailed

analysis of its positional isomer, Ethyl benzofuran-2-carboxylate, as a representative compound

for researchers, scientists, and drug development professionals interested in the benzofuran

scaffold.

This technical guide presents a detailed overview of the spectroscopic properties and synthesis

of Ethyl benzofuran-2-carboxylate. The information is intended to serve as a valuable resource

for professionals in the fields of chemical research and drug development, providing key data

and methodologies for the characterization and preparation of this compound.

Spectroscopic Data
The following tables summarize the key spectroscopic data for Ethyl benzofuran-2-carboxylate,

providing a quantitative reference for its structural identification.

Table 1: Nuclear Magnetic Resonance (NMR) Data
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¹H NMR (CDCl₃)
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H-3 ~7.45 s -

H-4, H-5, H-6, H-7 7.25-7.70 m -

-CH₂- 4.45 q 7.1

-CH₃ 1.43 t 7.1

¹³C NMR (CDCl₃) Chemical Shift (δ) ppm

C=O ~160

C-2 ~146

C-3a ~127

C-7a ~155

Aromatic C-H 111-128

C-3 ~115

-CH₂- 61.5

-CH₃ 14.4

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Assignment

~1725 C=O stretch (ester)

~1560, ~1450 C=C stretch (aromatic)

~1250, ~1100 C-O stretch

Table 3: Mass Spectrometry (MS) Data
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m/z Assignment

190 [M]⁺

162 [M - C₂H₄]⁺

145 [M - OEt]⁺

117 [M - CO₂Et]⁺

Experimental Protocols
The spectroscopic data presented above are typically acquired using standard laboratory

techniques as detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a

spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in

deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum is typically recorded using a Fourier Transform

Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a KBr pellet or in a

suitable solvent.

Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) mass

spectrometer. The sample is introduced, and the resulting fragmentation pattern is analyzed.

Synthesis of Ethyl Benzofuran-2-carboxylate
A common and efficient method for the synthesis of Ethyl benzofuran-2-carboxylate involves

the reaction of salicylaldehyde with an α-halo ester, such as ethyl bromoacetate, in the

presence of a base.[1]

Reaction Scheme:

Salicylaldehyde reacts with ethyl bromoacetate in the presence of a base like potassium

carbonate (K₂CO₃) in a suitable solvent such as acetonitrile. The reaction mixture is typically

heated under reflux.[1] The progress of the reaction is monitored by thin-layer chromatography
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(TLC).[1] Upon completion, the product is isolated and purified, often by column

chromatography.[1]

Below is a DOT script representation of the synthesis workflow.
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Caption: Synthesis workflow for Ethyl benzofuran-2-carboxylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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